Cas no 1444609-02-2 (2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide)
![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1444609-02-2x500.png)
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-6749028
- AKOS033433432
- 1444609-02-2
- 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide
- 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide
- Z1567779811
-
- Inchi: 1S/C15H11F3N4O4S/c1-8-6-10(22(23)24)3-5-13(8)27(25,26)21-14-19-11-4-2-9(15(16,17)18)7-12(11)20-14/h2-7H,1H3,(H2,19,20,21)
- InChI Key: LYOCQZMWNBJBJX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1C)[N+](=O)[O-])(NC1=NC2C=CC(C(F)(F)F)=CC=2N1)(=O)=O
Computed Properties
- Exact Mass: 400.04531050g/mol
- Monoisotopic Mass: 400.04531050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 663
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 129Ų
- XLogP3: 3.4
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749028-0.1g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 0.1g |
$437.0 | 2023-05-29 | |
Enamine | EN300-6749028-1.0g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 1g |
$1256.0 | 2023-05-29 | |
Enamine | EN300-6749028-0.25g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 0.25g |
$623.0 | 2023-05-29 | |
1PlusChem | 1P028M5B-2.5g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 2.5g |
$3108.00 | 2023-12-21 | |
1PlusChem | 1P028M5B-100mg |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 100mg |
$602.00 | 2024-06-20 | |
1PlusChem | 1P028M5B-1g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 1g |
$1615.00 | 2023-12-21 | |
Enamine | EN300-6749028-0.5g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 0.5g |
$980.0 | 2023-05-29 | |
Enamine | EN300-6749028-10.0g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 10g |
$5405.0 | 2023-05-29 | |
Enamine | EN300-6749028-5.0g |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 5g |
$3645.0 | 2023-05-29 | |
1PlusChem | 1P028M5B-500mg |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide |
1444609-02-2 | 95% | 500mg |
$1274.00 | 2024-06-20 |
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide Related Literature
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide
Introduction to 2-Methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide (CAS No. 1444609-02-2)
2-Methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide, with the CAS number 1444609-02-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and features a unique combination of functional groups, including a nitro group, a methyl group, and a trifluoromethyl-substituted benzodiazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The molecular structure of 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide is characterized by its aromatic rings and the presence of electron-withdrawing groups, which can influence its pharmacological properties. The nitro group is known for its ability to undergo reduction reactions, potentially leading to the formation of active metabolites. The trifluoromethyl group enhances lipophilicity and can improve the compound's ability to cross biological membranes. The benzodiazole ring system is a well-known pharmacophore that has been extensively studied for its anxiolytic, sedative, and anticonvulsant properties.
Recent studies have explored the potential of 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with benzodiazole scaffolds can modulate GABA receptors, which are central to the regulation of neuronal excitability. The presence of the trifluoromethyl group in this compound may enhance its binding affinity to these receptors, potentially leading to more potent and selective effects.
In addition to its potential as a neuroactive agent, 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide has also been investigated for its anti-inflammatory properties. Sulfonamides are known for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). The nitro group in this compound can undergo bioactivation to form nitric oxide (NO), which has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
The synthesis of 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-methyl-4-nitrobenzenesulfonyl chloride with 5-(trifluoromethyl)-1H-benzodiazole under basic conditions. This process typically yields the desired product with good selectivity and can be scaled up for industrial production.
The pharmacokinetic properties of 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide have been studied in preclinical models. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity allows it to cross the blood-brain barrier efficiently, making it a promising candidate for central nervous system (CNS) disorders. Additionally, the compound's stability in plasma and low toxicity profile further support its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide in various indications. Early results from phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses and shows promising pharmacodynamic effects. Further studies are needed to fully understand its mechanism of action and optimize dosing regimens.
In conclusion, 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide (CAS No. 1444609-02-2) represents a promising compound with potential applications in neurology and inflammation. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research continues to explore its full therapeutic potential and refine its use in clinical settings.
1444609-02-2 (2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide) Related Products
- 2034468-25-0(2-(2,4-difluorophenyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide)
- 1286754-48-0(2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid)
- 2137816-80-7(1-(4-nitro-2,3-dihydro-1H-inden-1-yl)piperazine)
- 2172162-01-3(4-bromo-1-(2,4-dimethylpentyl)-1H-imidazole)
- 1410222-55-7(2-{(tert-butoxy)carbonylamino}-2,5-dimethylhexanoic acid)
- 72490-14-3(2-(4-Phenoxyphenoxy)ethanamine)
- 90971-89-4(2-(4-Bromo-3-methylphenoxy)acetic acid)
- 742076-06-8(1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole)
- 2180454-13-9(4-[1-(2-Phenoxyethyl)piperidine-4-carbonyl]morpholine)
- 150-38-9(Ethylenediaminetetraacetic acid trisodium salt)




